molecular formula C20H16Br2O2 B1600313 Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- CAS No. 206995-42-8

Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)-

Cat. No. B1600313
M. Wt: 448.1 g/mol
InChI Key: VYAHNTUWPGULOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)-, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDP is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C26H20Br2O2. In

Mechanism Of Action

The mechanism of action of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- is not well understood. However, studies have shown that Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus type 1.

Biochemical And Physiological Effects

Studies have shown that Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- can cause DNA damage and oxidative stress in cells. Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In animal studies, Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has been shown to have neurotoxic effects and can cause liver and kidney damage.

Advantages And Limitations For Lab Experiments

Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- is also soluble in organic solvents, making it easy to handle in the lab. However, Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has some limitations. It is a toxic compound that requires special handling and disposal procedures. Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- is also expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- research. One area of interest is the development of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)--based polymers and dendrimers for use in drug delivery and other applications. Another area of interest is the investigation of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- as a potential therapeutic agent for the treatment of cancer and viral infections. Further studies are needed to understand the mechanism of action of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- and its potential toxicity in humans.
In conclusion, Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- is a chemical compound with potential applications in various fields. Its synthesis method is well established, and it has been investigated for its anticancer and antiviral properties. However, further studies are needed to fully understand its mechanism of action and potential toxicity. Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has several advantages for lab experiments, but it also has limitations that need to be considered. Future research on Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- should focus on its potential applications in drug delivery and therapeutic treatments.

Scientific Research Applications

Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. In material science, Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has been used as a building block for the synthesis of novel polymers and dendrimers. In organic synthesis, Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has been used as a reagent for the synthesis of complex molecules. In medicinal chemistry, Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has been investigated for its anticancer and antiviral properties.

properties

IUPAC Name

1,2-dibromo-4,5-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2O2/c21-17-11-19(23-13-15-7-3-1-4-8-15)20(12-18(17)22)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAHNTUWPGULOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2OCC3=CC=CC=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441281
Record name 1,1'-[(4,5-Dibromo-1,2-phenylene)bis(oxymethylene)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)-

CAS RN

206995-42-8
Record name 1,1'-[(4,5-Dibromo-1,2-phenylene)bis(oxymethylene)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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